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Compound of Interest

Compound Name: Dibromopropane

Cat. No.: B1216051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS)

fragmentation pattern of 1,2-dibromopropane. The information enclosed is intended to support

analytical method development, structural elucidation, and impurity identification in research

and pharmaceutical applications.

Mass Spectrometry Data
The mass spectrum of 1,2-dibromopropane is characterized by the presence of two bromine

atoms, which have two stable isotopes, 79Br and 81Br, in nearly equal abundance. This

isotopic distribution results in a distinctive pattern of peaks for the molecular ion and any

bromine-containing fragments. The molecular ion (M+) will appear as a cluster of peaks at M,

M+2, and M+4, with relative intensities of approximately 1:2:1. Fragments containing one

bromine atom will exhibit a doublet of peaks (m/z and m/z+2) of roughly equal intensity.

Table 1: Key Mass Fragments and Relative Abundances
for 1,2-Dibromopropane
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m/z
Proposed
Fragment Ion

Formula
Relative
Abundance
(%)

Notes

41 Propargyl cation [C3H5]+ 100 Base Peak

121
Bromopropyl

cation (79Br)
[C3H6Br]+ 95

Loss of one Br

radical

123
Bromopropyl

cation (81Br)
[C3H6Br]+ 95

Isotopic peak for

m/z 121

200
Molecular Ion

(M+, 2 x 79Br)
[C3H6Br2]+ 5

202

Molecular Ion

(M+2, 79Br +

81Br)

[C3H6Br2]+ 10

204
Molecular Ion

(M+4, 2 x 81Br)
[C3H6Br2]+ 5

107
[C2H4Br]+

(79Br)
[C2H4Br]+ 4

109
[C2H4Br]+

(81Br)
[C2H4Br]+ 4

Isotopic peak for

m/z 107

81 Bromine ion [81Br]+ 8

79 Bromine ion [79Br]+ 8

Relative abundances are approximate and can vary slightly based on instrumentation and

experimental conditions.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
The following is a representative protocol for the analysis of 1,2-dibromopropane using GC-

MS, based on established methods for volatile halogenated hydrocarbons.
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2.1. Instrumentation

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization

(EI) source.

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm

ID, 0.25 µm film thickness).

2.2. Reagents and Materials

1,2-Dibromopropane standard (99%+ purity).

High-purity solvent for sample dilution (e.g., methanol or hexane, GC grade).

Helium (99.999% purity) as the carrier gas.

2.3. GC Conditions

Injector Temperature: 250 °C

Injection Mode: Split (e.g., 50:1 ratio)

Injection Volume: 1 µL

Carrier Gas: Helium

Flow Rate: 1.0 mL/min (constant flow)

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 200 °C at a rate of 10 °C/min.

Final hold: Hold at 200 °C for 5 minutes.

2.4. MS Conditions

Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV[1]

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 35-300

Scan Speed: 1000 amu/s

Solvent Delay: 3 minutes

2.5. Sample Preparation

Prepare a stock solution of 1,2-dibromopropane (e.g., 1000 µg/mL) in the chosen solvent.

Perform serial dilutions of the stock solution to prepare working standards of appropriate

concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

Inject the standards and samples into the GC-MS system.

Fragmentation Pathway Visualization
The fragmentation of 1,2-dibromopropane upon electron ionization follows logical pathways

dictated by bond stabilities and the formation of stable carbocations. The primary fragmentation

events are the loss of a bromine radical and subsequent rearrangements.
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Caption: Fragmentation pathway of 1,2-dibromopropane in EI-MS.

The above diagram illustrates the primary fragmentation pathways of the 1,2-dibromopropane
molecular ion. The most significant fragmentation is the cleavage of a carbon-bromine bond to

lose a bromine radical, resulting in the abundant [C3H6Br]+ ion cluster at m/z 121 and 123.

Subsequent loss of HBr from this fragment leads to the highly stable propargyl cation [C3H5]+

at m/z 41, which is the base peak in the spectrum. Other minor fragmentation pathways, such

as the direct cleavage to form a bromine cation or the loss of a methyl radical, also contribute

to the overall mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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